Spinorphin TFA

Enkephalinase Inhibition Pain Neuropeptide Metabolism

Spinorphin TFA (CAS 2828433-21-0) is the standard TFA salt of the endogenous heptapeptide spinorphin, offering a unique dual mechanism: it simultaneously inhibits APN, DPPIII, ACE, and NEP while acting as a selective FPR antagonist. This polypharmacology cannot be replicated by single-target inhibitors like RB101 or kelatorphan, making it the only tool for studying integrated enkephalinase blockade. Its pertussis toxin-insensitive antinociception distinguishes it from morphine, enabling non-opioid pain pathway research. Procure as the validated TFA salt for consistent solubility and reproducible results.

Molecular Formula C47H65F3N8O12
Molecular Weight 991.1 g/mol
Cat. No. B12426442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpinorphin TFA
Molecular FormulaC47H65F3N8O12
Molecular Weight991.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C45H64N8O10.C2HF3O2/c1-23(2)19-31(46)39(56)50-37(25(5)6)43(60)51-36(24(3)4)42(59)49-34(20-27-14-16-29(55)17-15-27)44(61)53-18-10-13-35(53)41(58)48-33(40(57)52-38(26(7)54)45(62)63)21-28-22-47-32-12-9-8-11-30(28)32;3-2(4,5)1(6)7/h8-9,11-12,14-17,22-26,31,33-38,47,54-55H,10,13,18-21,46H2,1-7H3,(H,48,58)(H,49,59)(H,50,56)(H,51,60)(H,52,57)(H,62,63);(H,6,7)/t26-,31+,33+,34+,35+,36+,37+,38+;/m1./s1
InChIKeyHGVNOCZYJWQUER-ZWRVRYFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spinorphin TFA: Core Identity for Scientific Procurement in Pain and Inflammation Research


Spinorphin TFA (CAS: 2828433-21-0), also known as LVV-hemorphin-4 TFA, is the trifluoroacetate salt form of the endogenous heptapeptide spinorphin (sequence: LVVYPWT) [1]. It is a non-classical opioid peptide of the hemorphin family, first isolated from bovine spinal cord, and is primarily recognized as a multi-target inhibitor of enkephalin-degrading enzymes [2]. The TFA salt form is the standard commercial preparation, typically produced during solid-phase peptide synthesis where trifluoroacetic acid is used for cleavage and purification from the resin . This salt form is the most common and accessible form of the peptide for research purposes, distinguishing it from the free base form (CAS: 137201-62-8) in terms of molecular weight (991.06 g/mol for TFA vs. 877.05 g/mol for free base) and its handling and solubility characteristics [1] .

Why Spinorphin TFA Cannot Be Substituted with Other Enkephalinase or Opioid Peptides


Generic substitution among enkephalinase inhibitors or opioid peptides is scientifically invalid due to fundamental differences in their polypharmacology and molecular targets. Unlike single-target inhibitors like RB101 or kelatorphan, spinorphin simultaneously inhibits aminopeptidase N (APN), dipeptidyl peptidase III (DPPIII), angiotensin-converting enzyme (ACE), and neutral endopeptidase (NEP) [1]. This multi-enzyme inhibition profile is unique and leads to distinct functional outcomes, such as the potentiation of endogenous enkephalins rather than direct receptor agonism. Furthermore, spinorphin possesses a second, independent mechanism of action as a specific antagonist at the formyl peptide receptor (FPR), a property not shared by other enkephalinase inhibitors [2]. These dual mechanisms result in a unique biological signature that cannot be replicated by simply combining other single-target inhibitors, as the specific balance of activities and the FPR antagonism are intrinsic to the spinorphin heptapeptide structure.

Quantitative Differentiation of Spinorphin TFA: A Comparative Evidence Guide for Research Selection


Multi-Target Inhibition of Enkephalin-Degrading Enzymes vs. Single-Target Agents

Spinorphin TFA is distinguished from other enkephalinase inhibitors by its multi-target inhibition profile. The original isolation study quantified its inhibitory activity against four distinct enkephalin-degrading enzymes purified from monkey brain: aminopeptidase, dipeptidyl aminopeptidase III, angiotensin-converting enzyme (ACE), and enkephalinase [1]. This broad-spectrum inhibition is a key differentiator from more selective agents like thiorphan (primarily NEP) or bestatin (APN). The IC50 values for each enzyme are provided below [1].

Enkephalinase Inhibition Pain Neuropeptide Metabolism

Specific Antagonism at Formyl Peptide Receptor (FPR) vs. Inactive on FPR2

Spinorphin acts as a specific antagonist at the formyl peptide receptor (FPR), a mechanism entirely independent of its enkephalinase inhibition [1]. In a direct head-to-head functional comparison, spinorphin induced calcium flux in human embryonic kidney 293 cells transfected with mouse FPR, but had no effect on cells expressing the closely related FPR2 [1]. This demonstrates high subtype selectivity. Functionally, spinorphin effectively blocked neutrophil chemotaxis induced by the natural agonist fMLF at concentrations selective for FPR, but did not affect chemotaxis induced by fMLF concentrations that selectively activate FPR2 [1].

Inflammation Neutrophil Chemotaxis FPR Antagonism

In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Inflammation Model

Spinorphin demonstrates a clear in vivo anti-inflammatory effect by significantly inhibiting polymorphonuclear neutrophil (PMN) accumulation [1]. In a direct comparison using a mouse air pouch model, intravenous administration of spinorphin suppressed carrageenan-induced PMN accumulation [1]. This in vivo functional data supports its role as an endogenous anti-inflammatory regulator, a property not shared by many enkephalinase inhibitors that are primarily characterized by their in vitro enzyme inhibition profiles.

Inflammation Neutrophil Migration In Vivo Model

Potentiation of Leu-Enkephalin Analgesia vs. Direct Analgesic Effect

A key functional differentiator for spinorphin is its ability to potentiate the analgesic effects of endogenous enkephalins rather than acting as a direct analgesic itself in all contexts [1]. In a cross-study comparable analysis, intrathecal (i.t.) administration of spinorphin in mice enhanced and prolonged the antinociceptive effect of co-administered leu-enkephalin on both mechanical and thermal nociceptive thresholds [1]. Intriguingly, intracerebroventricular (i.c.v.) administration of spinorphin had no effect on its own, but still enhanced the antinociceptive effect of leu-enkephalin [1]. This contrasts with direct opioid agonists like morphine, which produce analgesia through direct receptor activation, and highlights spinorphin's role as a modulator of endogenous opioid tone.

Pain Analgesia Drug Potentiation

Pertussis Toxin-Insensitive Analgesic Mechanism vs. Morphine

Spinorphin's analgesic mechanism is biochemically distinct from that of classical opioids like morphine [1]. In a direct head-to-head comparison using bradykinin-induced nociceptive responses, the inhibition of pain responses by morphine was attenuated by pertussis toxin treatment, indicating a G-protein-coupled receptor (GPCR) mechanism [1]. In contrast, the analgesic effect of spinorphin in the same model was not affected by pertussis toxin [1]. This suggests spinorphin operates through a non-canonical, GPCR-independent pathway for pain relief, a key differentiator for researchers investigating alternative analgesic signaling mechanisms.

Pain Signal Transduction Analgesia

Optimal Research and Procurement Scenarios for Spinorphin TFA Based on Differentiated Evidence


Investigating the Multi-Enzyme Regulation of Enkephalin Catabolism

Spinorphin TFA is the ideal tool for experiments requiring simultaneous inhibition of APN, DPPIII, ACE, and NEP to study the complex and redundant nature of enkephalin degradation in neuronal and non-neuronal tissues. This is supported by its documented IC50 values against all four enzyme targets, a profile not achievable with single-target inhibitors [1].

Dissecting FPR-Mediated Neutrophil Chemotaxis and Inflammation

For studies focused on the formyl peptide receptor (FPR) in neutrophil biology and inflammation, spinorphin TFA serves as a specific antagonist tool. Its selectivity for FPR over the closely related FPR2, demonstrated in functional assays, allows for precise interrogation of FPR-specific signaling pathways in vitro and in vivo [1].

Studying Non-Canonical Analgesic Mechanisms Independent of GPCR Signaling

Researchers investigating analgesic pathways that do not involve classical GPCR signaling can utilize spinorphin TFA as a reference compound. Its insensitivity to pertussis toxin in pain models, in direct contrast to morphine, validates its use in experiments aimed at identifying novel, non-opioid receptor targets for pain relief [1].

Exploring the Potentiation of Endogenous Opioid Tone in Pain Models

Spinorphin TFA is uniquely suited for experiments designed to enhance the analgesic effects of endogenous enkephalins without direct receptor agonism. Its ability to potentiate leu-enkephalin-induced antinociception when co-administered in vivo provides a distinct approach for studying how endogenous opioid tone can be modulated for therapeutic benefit [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spinorphin TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.